Cas no 521059-79-0 (Cyclohexanecarboxamide,4-[(1r)-1-aminoethyl ]-n-4-pyridinyl - (9ci))

Cyclohexanecarboxamide,4-[(1r)-1-aminoethyl ]-n-4-pyridinyl - (9ci) structure
521059-79-0 structure
Product Name:Cyclohexanecarboxamide,4-[(1r)-1-aminoethyl ]-n-4-pyridinyl - (9ci)
CAS No:521059-79-0
MF:C14H21N3O
MW:247.336043119431
CID:2188748
PubChem ID:448042
Update Time:2025-04-21

Cyclohexanecarboxamide,4-[(1r)-1-aminoethyl ]-n-4-pyridinyl - (9ci) Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanecarboxamide,4-[(1r)-1-aminoethyl ]-n-4-pyridinyl - (9ci)
    • CHEMBL1188380
    • Ximelegatran
    • y-27632
    • UNII-0X370ROP6H
    • IYOZTVGMEWJPKR-VOMCLLRMSA-N
    • US10183931, Y-27632
    • (R)-(+)-trans-N-(4-pyridyl)-4-(1-aminoethyl)-cyclohexanecarboxamide
    • 2gnj
    • KBioGR_000574
    • NCGC00092276-02
    • J888.082D
    • HMS3403N15
    • 4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide
    • BRD-K44084986-300-08-4
    • (R)-TRANS-4-(1-AMINOETHYL)-N-(4-PYRIDYL) CYCLOHEXANECARBOXAMIDE
    • [+]-[R]-trans-4-[1-aminoethyl]-N-[4-pyridyl]cyclohexanecarboxamide
    • NCGC00387412-04
    • KBio2_005710
    • KBio2_000574
    • Y 27632 [WHO-DD]
    • NCGC00092276-10
    • Bio2_000457
    • SCHEMBL18935698
    • CCG-204428
    • trans-4-[(1R)-1-Aminoethyl]-N-4-pyridinylcyclohexanecarboxamide Dihydrochloride; (+)-(R)-trans-4-(1-aminoethyl)-N-(4-pyridyl)cyclohexanecarboxamide Dihydrochloride; (+)-trans-N-(4-Pyridyl)-4-[(R)-1-aminoethyl]cyclohexanecarboxamide Dihydrochloride;
    • BRD-K44084986-300-07-6
    • trans-4-((R)-1-Aminoethyl)-N-(pyridin-4-yl)cyclohexanecarboxamide
    • Bio2_000937
    • HY-10071
    • NSC-751297
    • Y 27632
    • (R)-4-(1-Aminoethyl)-N-(pyridin-4-yl)cyclohexanecarboxamide
    • BCPP000008
    • AS-77772
    • (+)-(r)-trans-4-(1-aminoethyl)-n-(4-pyridyl)cyclohexanecarboxamide
    • 1q8t
    • SMP2_000199
    • Y27632 dihydrochloride
    • BiomolKI2_000075
    • (R)-(+)-trans-4-(1-Aminoethyl)-N-(4-Pyridyl)cyclohexanecarboxamide
    • 2etr
    • CHEMBL1083134
    • NCGC00092276-03
    • DB08756
    • (1R,4r)-4-((R)-1-aminoethyl)-N-(pyridin-4-yl)cyclohexanecarboxamide
    • 0X370ROP6H
    • CHEBI:92773
    • Y27
    • SCHEMBL598993
    • BSPBio_001234
    • Bio1_000737
    • HMS1362N15
    • trans-4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexanecarboxamide
    • Y-27632, free base
    • 4-[(1R)-1-aminoethyl]-N-(4-pyridyl)cyclohexanecarboxamide
    • Q6584634
    • BRD-K44084986-001-03-9
    • NCGC00092276-05
    • (1R,4r)-4-[(1R)-1-aminoethyl]-N-(pyridin-4-yl)cyclohexane-1-carboxamide
    • 146986-50-7
    • NS00073644
    • trans-4-[(1R)-1-aminoethyl]-N-(pyridin-4-yl)cyclohexanecarboxamide
    • CBiol_001962
    • Bio1_000248
    • cyclohexanecarboxamide, 4-[(1R)-1-aminoethyl]-N-4-pyridinyl-, trans-
    • Y-27632 dihydrochloride
    • GTPL5290
    • AKOS026750241
    • NSC751297
    • (1R,4r)-4-((R)-1-aminoethyl)-N-(pyridin-4-yl)cyclohexane-1-carboxamide
    • NCGC00092276-04
    • Cyclohexanecarboxamide, 4-(1-aminoethyl)-N-4-pyridinyl-, [4(R)-trans]-
    • CS-0131
    • KBio3_001027
    • CYCLOHEXANECARBOXAMIDE, 4-((1R)-1-AMINOETHYL)-N-4-PYRIDINYL-, TRANS-
    • SCHEMBL7804373
    • NCGC00092276-07
    • Y27632
    • CAS_146986-50-7
    • 4-[(1R)-1-aminoethyl]-N-(pyridin-4-yl)cyclohexane-1-carboxamide
    • DTXSID7043740
    • HMS1792N15
    • SCHEMBL13970844
    • NCGC00092276-08
    • NCGC00092276-06
    • ROCK Inhibitor, Y-27632
    • BDBM50319631
    • BDBM86729
    • HMS1990N15
    • BiomolKI_000071
    • AKOS028109253
    • SCHEMBL1980406
    • Y-27632?
    • 4.BETA.-((1R)-1-AMINOETHYL)-N-(4-PYRIDINYL)CYCLOHEXANE-1.ALPHA.-CARBOXAMIDE
    • KBioSS_000574
    • Bio1_001226
    • CYCLOHEXANECARBOXAMIDE, 4-(1-AMINOETHYL)-N-4-PYRIDINYL-, (4(R)-TRANS)-
    • BDBM14029
    • CHEMBL559147
    • KBio3_001028
    • 521059-79-0
    • KBio2_003142
    • trans-4-[(1R)-1-Aminoethyl]-N-4-pyridinylcyclohexanecar boxamide dihydrochloride
    • IDI1_002212
    • Cyclohexanecarboxamide, 4-[(1R)-1-aminoethyl]-N-4-pyridinyl-, trans- (9CI)
    • BRD-K44084986-300-09-2
    • 2gnf
    • CHEBI:75393
    • s6390
    • NCGC00092276-09
    • BRD-K44084986-300-02-7
    • Inchi: 1S/C14H21N3O/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13/h6-12H,2-5,15H2,1H3,(H,16,17,18)/t10-,11?,12?/m1/s1
    • InChI Key: IYOZTVGMEWJPKR-VOMCLLRMSA-N
    • SMILES: O=C(C1CCC([C@@H](C)N)CC1)NC1C=CN=CC=1

Computed Properties

  • Exact Mass: 247.168462302Da
  • Monoisotopic Mass: 247.168462302Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 268
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 68Ų
Recommended suppliers
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd